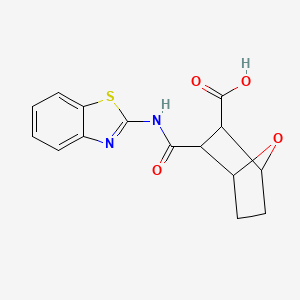
1H-1,2,3-Triazole-4-carboxamide, 5-methyl-1-(1-naphthalenyl)-N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,3-Triazole-4-carboxamide, 5-methyl-1-(1-naphthalenyl)-N-phenyl- is a synthetic organic compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,3-Triazole-4-carboxamide, 5-methyl-1-(1-naphthalenyl)-N-phenyl- typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring. The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1H-1,2,3-Triazole-4-carboxamide, 5-methyl-1-(1-naphthalenyl)-N-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Aplicaciones Científicas De Investigación
1H-1,2,3-Triazole-4-carboxamide, 5-methyl-1-(1-naphthalenyl)-N-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced conductivity.
Mecanismo De Acción
The mechanism of action of 1H-1,2,3-Triazole-4-carboxamide, 5-methyl-1-(1-naphthalenyl)-N-phenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the compound’s structure.
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,3-Triazole-4-carboxamide: A simpler analog with similar biological activities.
5-Methyl-1-(1-naphthalenyl)-N-phenyl-1H-1,2,3-triazole: A closely related compound with slight structural differences.
N-Phenyl-1H-1,2,3-triazole-4-carboxamide: Another analog with comparable properties.
Uniqueness
1H-1,2,3-Triazole-4-carboxamide, 5-methyl-1-(1-naphthalenyl)-N-phenyl- stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
70292-11-4 |
|---|---|
Fórmula molecular |
C20H16N4O |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
5-methyl-1-naphthalen-1-yl-N-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C20H16N4O/c1-14-19(20(25)21-16-10-3-2-4-11-16)22-23-24(14)18-13-7-9-15-8-5-6-12-17(15)18/h2-13H,1H3,(H,21,25) |
Clave InChI |
SQZQDLLEACUBPC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=NN1C2=CC=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


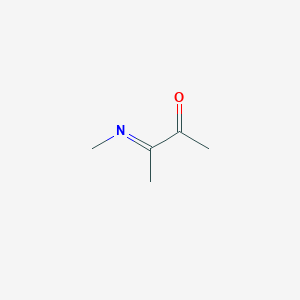

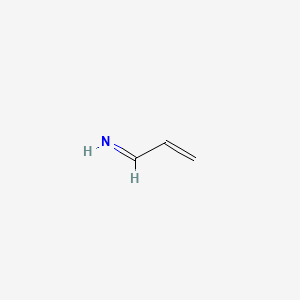
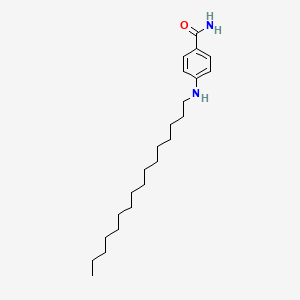
![2-Chloro-1-(1,4,5,6,7,8-hexahydroazonino[5,4-b]indol-3(2H)-yl)butan-1-one](/img/structure/B14461213.png)
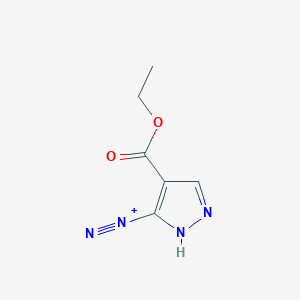
![2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B14461228.png)
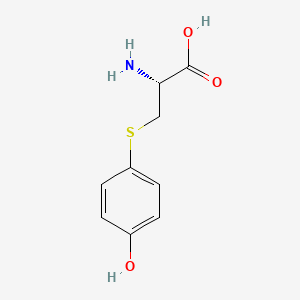
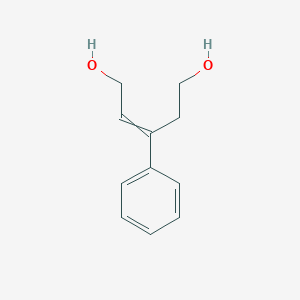
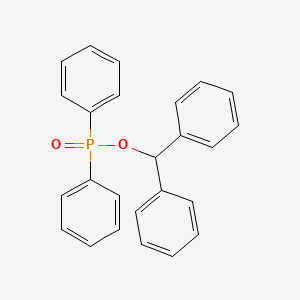
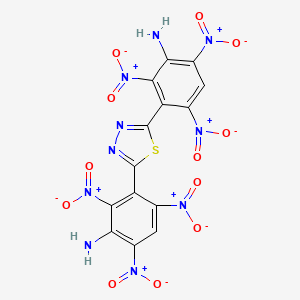
![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,3,5,6-tetramethylphenyl)methylideneamino]acetamide](/img/structure/B14461271.png)
